2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H16BrNO4S and a molecular weight of 362.24 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a sulfonyl chloride, and a piperidine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper complexes.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and various coupled aromatic compounds .
Scientific Research Applications
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]phenol
- 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Uniqueness
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQJTRRJITWTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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